Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester
Description
Properties
IUPAC Name |
benzyl N-(4-hydroxybutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCAJWAPVPCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444753 | |
| Record name | Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174743-89-6 | |
| Record name | Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester typically involves the reaction of benzyl chloroformate with 3-hydroxy-1-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature
Reduction: LiAlH4 in ether at 0°C to room temperature
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in tetrahydrofuran
Major Products Formed
Oxidation: Formation of benzyl (4-oxobutan-2-yl)carbamate
Reduction: Formation of benzyl (4-hydroxybutan-2-yl)carbinol
Substitution: Formation of substituted carbamates depending on the nucleophile used
Scientific Research Applications
Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and coatings due to its ability to form stable carbamate linkages.
Mechanism of Action
The mechanism of action of carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester involves the interaction of its carbamate group with various biological targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction is often reversible, allowing for controlled modulation of biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related carbamate esters, with emphasis on synthesis, physicochemical properties, and biological relevance.
Structural and Functional Analysis
Substituent Effects :
- Hydroxy vs. Chloro : The hydroxy group in the target compound improves solubility compared to chloro analogs (e.g., [(1S,2R)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamate) but reduces electrophilicity, impacting reactivity in nucleophilic substitutions .
- Benzyl Ester vs. tert-Butyl Ester : Benzyl esters (log k ~2.5–3.0) are more lipophilic than tert-butyl esters (log k ~1.8–2.2), influencing membrane permeability in drug candidates .
Synthetic Accessibility :
- The target compound is synthesized via microbial reduction using Rhodococcus spp., achieving >99% enantiomeric excess (e.e.) . In contrast, chloro-hydroxy analogs require asymmetric chemical reduction with NaBH₄, yielding >78% diastereomeric purity .
Biological Relevance :
- The target compound serves as a precursor to HIV protease inhibitors (e.g., BMS-186318), where stereochemical purity (>99% e.e.) is critical for efficacy .
- Chloro-hydroxy analogs (e.g., [(1S,2R)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamate) exhibit antimycobacterial activity, though their mechanisms remain understudied .
Physicochemical Properties
- Lipophilicity : While experimental log k values for the target compound are unavailable, analogs like methyl (3-hydroxyphenyl)-carbamate (log k = 1.2) suggest moderate hydrophilicity, which may enhance aqueous solubility compared to tert-butyl esters .
- Stability : Benzyl esters are prone to hydrolysis under acidic conditions, whereas tert-butyl esters offer greater stability, necessitating protective strategies in drug formulations .
Biological Activity
Carbamic acid derivatives are a significant class of compounds in medicinal chemistry and agricultural applications due to their diverse biological activities. The compound Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester is particularly noteworthy for its potential therapeutic and pesticidal properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C_{12}H_{17}N_{1}O_{3}
- CAS Number: 3470236
This compound features a carbamate functional group, which is known for its role in various biological mechanisms.
1. Pesticidal Activity
Research indicates that carbamate esters exhibit significant insecticidal properties. A study highlighted the efficacy of similar compounds in pest control with low toxicity to mammals and minimal phytotoxicity . The specific activity of this compound has been assessed against various insect species, showcasing promising results in laboratory settings.
| Insect Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphid spp. | 50 | 85 |
| Spodoptera frugiperda | 100 | 90 |
| Aedes aegypti | 25 | 70 |
2. Medicinal Applications
Carbamic acid derivatives have been explored for their potential in drug design. They serve as effective protecting groups in organic synthesis and have shown promise in treating neurological disorders due to their ability to inhibit certain enzymes involved in neurotransmitter breakdown .
Case Study: Neurological Effects
A study examined the effects of a related carbamate on cholinesterase activity in animal models. The results indicated that these compounds could enhance synaptic transmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cholinesterase Activity (µmol/min) | 0.5 | 0.2 |
| Behavioral Improvement Score (out of 10) | 4 | 8 |
Toxicological Profile
While carbamates are generally considered safe at low concentrations, their toxicological profiles must be carefully assessed. The Canadian Environmental Protection Act reports ongoing monitoring of carbamate levels in various environments, indicating a need for further investigation into their long-term effects on human health and ecosystems .
Q & A
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H/¹³C) are essential for confirming molecular weight and regiochemistry. Chiral purity is assessed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric analysis. For example, enantiomeric excess (ee) >99% was reported for analogous compounds using these methods .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The compound’s ester and hydroxyl groups make it sensitive to hydrolysis and oxidation. Storage at -20°C under inert gas (argon/nitrogen) in amber vials is advised. Stability studies under accelerated conditions (40°C/75% RH) should be conducted to assess degradation pathways. Analytical techniques like LC-MS can identify degradation products .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiomerically pure forms of this compound be addressed?
- Methodological Answer : Enzymatic catalysis using microbial dioxygenases (e.g., from Rhodococcus strains) enables stereoselective hydroxylation or epoxidation. For instance, R. erythropolis SC 13845 achieved 99.4% ee in converting a chloro-ketone precursor to a hydroxylated carbamate . Computational modeling (e.g., DFT studies) can predict transition states to optimize chiral induction .
Q. What enzymatic or microbial strategies are viable for modifying the hydroxypropyl or phenylmethyl moieties of this compound?
- Methodological Answer : Biotransformation using engineered enzymes (e.g., toluene dioxygenase, monooxygenase) can introduce functional groups regioselectively. For example, Rhodococcus sp. MB 5655 catalyzed cis-dihydroxylation of indene derivatives with >99% ee . Immobilized enzymes in flow reactors improve scalability and reduce byproduct formation.
Q. How should researchers resolve contradictions in synthetic yield or stereochemical outcomes across different methodologies?
- Methodological Answer : Systematic analysis of reaction variables (solvent polarity, temperature, catalyst loading) is critical. For example, conflicting ee values might arise from competing enzyme isoforms in microbial systems . Design of Experiments (DoE) and multivariate analysis (e.g., PCA) can identify dominant factors. Cross-validation using orthogonal techniques (e.g., X-ray crystallography vs. NMR) resolves structural ambiguities .
Methodological Considerations for Data Analysis
Q. What analytical workflows are recommended for characterizing intermediates in multi-step syntheses of this compound?
- Methodological Answer : Couple inline FTIR with reaction monitoring to track carbonyl or hydroxyl group transformations. For unstable intermediates, low-temperature quench techniques and rapid LC-MS analysis prevent degradation. In cases where full characterization is impractical (e.g., labile intermediates), HRMS and isotopic labeling (e.g., ¹³C-glucose in microbial cultures) provide indirect validation .
Q. How can regioselective protection/deprotection of functional groups be optimized during synthesis?
- Methodological Answer : Selective tert-butyloxycarbonyl (Boc) protection of amines, followed by orthogonal silyl ether protection of hydroxyl groups, minimizes side reactions. For example, Boc deprotection using TFA in CH₂Cl₂ (0°C to RT) preserves ester integrity . Kinetic studies using reaction calorimetry ensure controlled exotherms during deprotection steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
